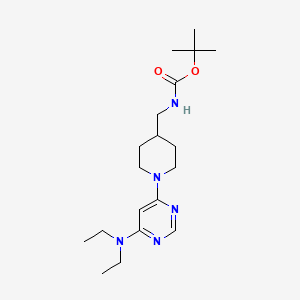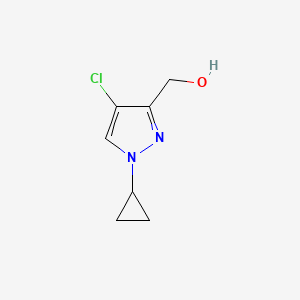
(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, molecular weight, structural formula, and CAS number. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and pH may also be studied .科学的研究の応用
Methanol and Halogen Bond Interactions
Research on the interaction between methanol (CH3OH) and carbon tetrachloride (CCl4) elucidates the competition between hydrogen and halogen bonds in molecular complexes. This study provides insights into how methanol participates in complex molecular interactions, which could be relevant when considering the reactivity and applications of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol in various chemical environments (Pal et al., 2020).
Methanol in Catalysis
Another study discusses the use of rare earth elements in methanol synthesis catalysis, highlighting the potential for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol to be involved in or affected by catalytic processes, especially those related to the synthesis of methanol and its derivatives (Richard & Fan, 2018).
Enzymatic Methanol Detoxification
Research on Drosophila melanogaster, a fruit fly species, has shown that several enzymes are involved in methanol detoxification. This study might inform biotechnological applications or toxicity considerations for compounds like (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Wang et al., 2013).
Catalytic Applications
A study on a tris(triazolyl)methanol-Cu(I) structure as a catalyst for Huisgen 1,3-dipolar cycloadditions may provide insights into the catalytic potential of triazolylmethanol derivatives, which could be extrapolated to (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Ozcubukcu et al., 2009).
Chiral Separation Techniques
The development of a chiral HPLC method for a novel triazole antitubercular compound demonstrates the importance of chiral separation in pharmaceutical applications. This could be relevant for the separation of enantiomers or chiral studies involving (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Shekar et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-chloro-1-cyclopropylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWHQSQRSUEALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)
![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)
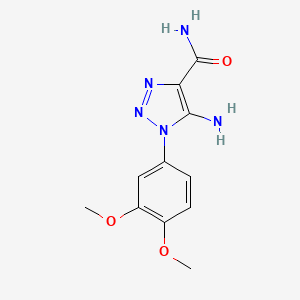
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)
![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)
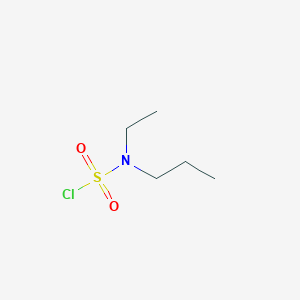
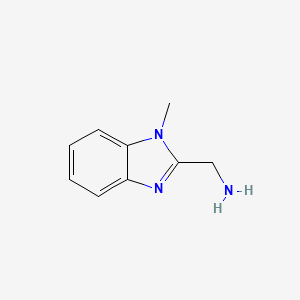
![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)
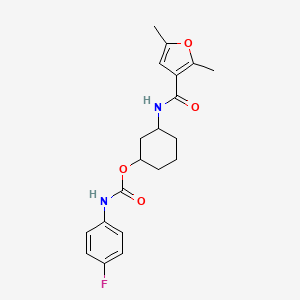
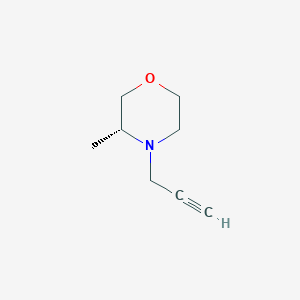
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)
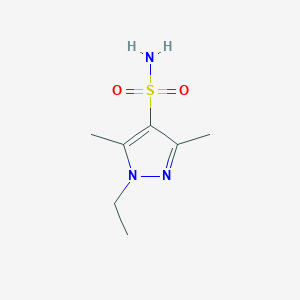
![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)
